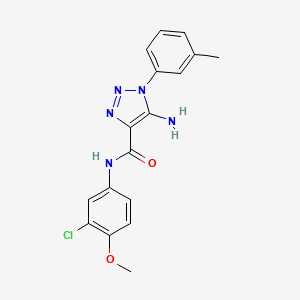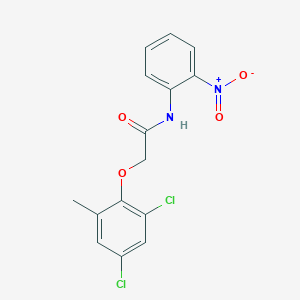
5-benzylidene-1-(2-chlorophenyl)-2,4,6(1H,3H,5H)-pyrimidinetrione
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
5-benzylidene-1-(2-chlorophenyl)-2,4,6(1H,3H,5H)-pyrimidinetrione, also known as BCPPT, is a heterocyclic compound that has gained significant attention in the field of medicinal chemistry due to its potential therapeutic applications. BCPPT has a unique chemical structure that makes it a promising candidate for the development of novel drugs to treat various diseases.
Mecanismo De Acción
The mechanism of action of 5-benzylidene-1-(2-chlorophenyl)-2,4,6(1H,3H,5H)-pyrimidinetrione is not fully understood, but it is believed to involve the inhibition of various enzymes and signaling pathways. 5-benzylidene-1-(2-chlorophenyl)-2,4,6(1H,3H,5H)-pyrimidinetrione has been shown to inhibit the activity of DNA polymerase and topoisomerase, which are essential enzymes for DNA replication and repair. 5-benzylidene-1-(2-chlorophenyl)-2,4,6(1H,3H,5H)-pyrimidinetrione has also been shown to inhibit the activity of protein kinases such as cyclin-dependent kinase 2 (CDK2) and glycogen synthase kinase 3β (GSK-3β), which play a role in cell cycle regulation and apoptosis.
Biochemical and Physiological Effects
5-benzylidene-1-(2-chlorophenyl)-2,4,6(1H,3H,5H)-pyrimidinetrione has been shown to have various biochemical and physiological effects in vitro and in vivo. In vitro studies have shown that 5-benzylidene-1-(2-chlorophenyl)-2,4,6(1H,3H,5H)-pyrimidinetrione inhibits the proliferation and migration of cancer cells by inducing cell cycle arrest and apoptosis. 5-benzylidene-1-(2-chlorophenyl)-2,4,6(1H,3H,5H)-pyrimidinetrione has also been shown to inhibit the aggregation of Aβ peptides and enhance the cognitive function of mice.
In vivo studies have shown that 5-benzylidene-1-(2-chlorophenyl)-2,4,6(1H,3H,5H)-pyrimidinetrione has anti-inflammatory effects by reducing the production of pro-inflammatory cytokines and inhibiting the activation of NF-κB signaling pathway. 5-benzylidene-1-(2-chlorophenyl)-2,4,6(1H,3H,5H)-pyrimidinetrione has also been shown to inhibit the growth of tumors in mice by inducing apoptosis and inhibiting angiogenesis.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
5-benzylidene-1-(2-chlorophenyl)-2,4,6(1H,3H,5H)-pyrimidinetrione has several advantages as a research tool for studying various diseases. It is a small molecule that is easy to synthesize and modify, making it a versatile compound for drug development. 5-benzylidene-1-(2-chlorophenyl)-2,4,6(1H,3H,5H)-pyrimidinetrione is also stable and soluble in organic solvents, which makes it easy to handle and administer in vitro and in vivo experiments.
However, there are some limitations to using 5-benzylidene-1-(2-chlorophenyl)-2,4,6(1H,3H,5H)-pyrimidinetrione in lab experiments. 5-benzylidene-1-(2-chlorophenyl)-2,4,6(1H,3H,5H)-pyrimidinetrione has low water solubility, which makes it difficult to administer in aqueous solutions. 5-benzylidene-1-(2-chlorophenyl)-2,4,6(1H,3H,5H)-pyrimidinetrione also has limited bioavailability and is rapidly metabolized in vivo, which may affect its efficacy in animal models.
Direcciones Futuras
There are several future directions for research on 5-benzylidene-1-(2-chlorophenyl)-2,4,6(1H,3H,5H)-pyrimidinetrione. One area of interest is the development of 5-benzylidene-1-(2-chlorophenyl)-2,4,6(1H,3H,5H)-pyrimidinetrione derivatives with improved bioavailability and pharmacokinetic properties. Another area of interest is the study of 5-benzylidene-1-(2-chlorophenyl)-2,4,6(1H,3H,5H)-pyrimidinetrione in combination with other drugs for the treatment of various diseases.
In cancer research, 5-benzylidene-1-(2-chlorophenyl)-2,4,6(1H,3H,5H)-pyrimidinetrione could be used in combination with chemotherapy drugs to enhance their efficacy and reduce their side effects. In Alzheimer's disease research, 5-benzylidene-1-(2-chlorophenyl)-2,4,6(1H,3H,5H)-pyrimidinetrione could be used in combination with other drugs that target different aspects of the disease, such as inflammation and oxidative stress.
Conclusion
In conclusion, 5-benzylidene-1-(2-chlorophenyl)-2,4,6(1H,3H,5H)-pyrimidinetrione is a promising compound with potential therapeutic applications in various diseases. Its unique chemical structure and mechanism of action make it a versatile research tool for drug development and disease modeling. Further research is needed to fully understand the pharmacological properties of 5-benzylidene-1-(2-chlorophenyl)-2,4,6(1H,3H,5H)-pyrimidinetrione and its potential as a therapeutic agent.
Métodos De Síntesis
The synthesis of 5-benzylidene-1-(2-chlorophenyl)-2,4,6(1H,3H,5H)-pyrimidinetrione involves the condensation of 2-chlorobenzaldehyde and barbituric acid in the presence of a catalyst. The reaction proceeds via a Knoevenagel condensation mechanism, which involves the formation of a carbon-carbon double bond between the aldehyde and the barbituric acid. The resulting product is a yellow crystalline solid that is soluble in organic solvents such as ethanol and dimethyl sulfoxide (DMSO).
Aplicaciones Científicas De Investigación
5-benzylidene-1-(2-chlorophenyl)-2,4,6(1H,3H,5H)-pyrimidinetrione has been extensively studied for its potential therapeutic applications in various diseases such as cancer, Alzheimer's disease, and inflammation. In cancer research, 5-benzylidene-1-(2-chlorophenyl)-2,4,6(1H,3H,5H)-pyrimidinetrione has been shown to exhibit anti-proliferative and apoptotic effects on cancer cells by inducing cell cycle arrest and inhibiting the expression of oncogenes. 5-benzylidene-1-(2-chlorophenyl)-2,4,6(1H,3H,5H)-pyrimidinetrione has also been shown to inhibit the growth of cancer cells by targeting the DNA replication machinery.
In Alzheimer's disease research, 5-benzylidene-1-(2-chlorophenyl)-2,4,6(1H,3H,5H)-pyrimidinetrione has been shown to inhibit the aggregation of amyloid-beta (Aβ) peptides, which are believed to play a role in the pathogenesis of Alzheimer's disease. 5-benzylidene-1-(2-chlorophenyl)-2,4,6(1H,3H,5H)-pyrimidinetrione has also been shown to enhance the cognitive function of mice in a Morris water maze test.
In inflammation research, 5-benzylidene-1-(2-chlorophenyl)-2,4,6(1H,3H,5H)-pyrimidinetrione has been shown to inhibit the production of pro-inflammatory cytokines such as interleukin-6 (IL-6) and tumor necrosis factor-alpha (TNF-α) by activating the nuclear factor-kappa B (NF-κB) signaling pathway.
Propiedades
IUPAC Name |
5-benzylidene-1-(2-chlorophenyl)-1,3-diazinane-2,4,6-trione |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H11ClN2O3/c18-13-8-4-5-9-14(13)20-16(22)12(15(21)19-17(20)23)10-11-6-2-1-3-7-11/h1-10H,(H,19,21,23) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZNYBPOMVPNFNES-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C=C2C(=O)NC(=O)N(C2=O)C3=CC=CC=C3Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H11ClN2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
326.7 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
5-Benzylidene-1-(2-chlorophenyl)-1,3-diazinane-2,4,6-trione | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![2-[bis(5-methyl-2-furyl)methyl]benzoic acid](/img/structure/B5217404.png)
![2-methyl-3-[2-(4-morpholinyl)ethyl]-3H-[1,2,4]triazolo[1,5-a]benzimidazole dihydrochloride](/img/structure/B5217418.png)
![2-{[1,7-dimethyl-2,4-dioxo-5-(1-piperidinylcarbonyl)-1,4-dihydropyrido[2,3-d]pyrimidin-3(2H)-yl]methyl}benzonitrile](/img/structure/B5217422.png)
![3-{1-[(1R*,2S*,4R*)-bicyclo[2.2.1]hept-5-en-2-ylcarbonyl]-4-piperidinyl}-N-(3-pyridinylmethyl)propanamide](/img/structure/B5217429.png)
![N-({[4-(2-naphthyl)-1,3-thiazol-2-yl]amino}carbonothioyl)-2-nitrobenzamide](/img/structure/B5217441.png)



![9-[3-(1-piperidinyl)propyl]-9H-carbazole hydrochloride](/img/structure/B5217458.png)
![N-{5-[(4-fluorobenzyl)thio]-1,3,4-thiadiazol-2-yl}-2-(1H-1,2,4-triazol-3-ylthio)acetamide](/img/structure/B5217459.png)
![2-chloro-N-(2-chloro-5-[1,3]oxazolo[4,5-b]pyridin-2-ylphenyl)benzamide](/img/structure/B5217462.png)
![methyl 2-{[(3,6-dichloro-1-benzothien-2-yl)carbonyl]amino}-5-methyl-3-thiophenecarboxylate](/img/structure/B5217477.png)

![2-amino-4-(4-biphenylyl)-5-oxo-5,6-dihydro-4H-pyrano[3,2-c]quinoline-3-carbonitrile](/img/structure/B5217495.png)